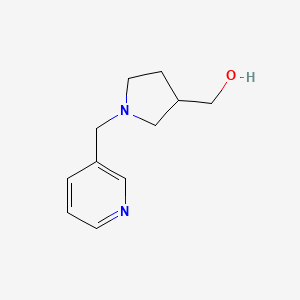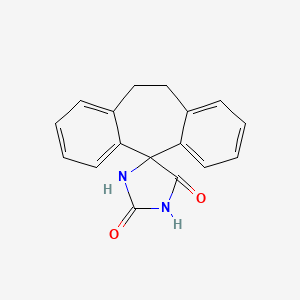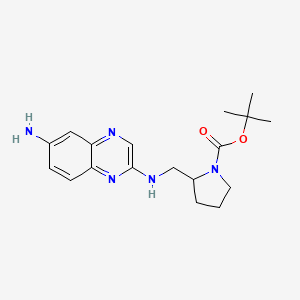
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is an organic compound that features a pyridine ring attached to a pyrrolidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(4-[(Pyridin-4-yl)methyl]morpholin-2-yl)methanamine: This compound has a similar pyridine ring but is connected to a morpholine ring instead of a pyrrolidine ring.
(1-(4-Chlorophenyl)pyrrolidin-3-yl)methanol: This compound features a chlorophenyl group instead of a pyridine ring.
Uniqueness
(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is unique due to its combination of a pyridine ring and a pyrrolidine ring connected to a methanol group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,11,14H,3,5,7-9H2 |
Clave InChI |
CYTDCXKDMRDVCD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)








![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
